molecular formula C10H18F2N2O4S2 B7024043 N-[2-[4-(difluoromethylidene)piperidin-1-yl]sulfonylethyl]ethanesulfonamide

N-[2-[4-(difluoromethylidene)piperidin-1-yl]sulfonylethyl]ethanesulfonamide

Cat. No.: B7024043
M. Wt: 332.4 g/mol
InChI Key: JFRUFILOWCJAJM-UHFFFAOYSA-N
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Description

N-[2-[4-(difluoromethylidene)piperidin-1-yl]sulfonylethyl]ethanesulfonamide is a synthetic compound characterized by the presence of a difluoromethylidene group attached to a piperidine ring, which is further connected to a sulfonylethyl chain

Properties

IUPAC Name

N-[2-[4-(difluoromethylidene)piperidin-1-yl]sulfonylethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O4S2/c1-2-19(15,16)13-5-8-20(17,18)14-6-3-9(4-7-14)10(11)12/h13H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRUFILOWCJAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCS(=O)(=O)N1CCC(=C(F)F)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(difluoromethylidene)piperidin-1-yl]sulfonylethyl]ethanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.

    Introduction of the Difluoromethylidene Group: This step often involves the use of difluoromethylation reagents under controlled conditions to ensure the selective introduction of the difluoromethylidene group.

    Sulfonylation: The sulfonylethyl chain is introduced through sulfonylation reactions, which may involve the use of sulfonyl chlorides or other sulfonylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(difluoromethylidene)piperidin-1-yl]sulfonylethyl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the difluoromethylidene group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced derivatives of the compound.

Scientific Research Applications

N-[2-[4-(difluoromethylidene)piperidin-1-yl]sulfonylethyl]ethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Biological Studies: It can be used in studies to understand the interaction of difluoromethylidene-containing compounds with biological systems.

    Industrial Applications: The compound may find use in industrial processes that require specific chemical properties, such as stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-[4-(difluoromethylidene)piperidin-1-yl]sulfonylethyl]ethanesulfonamide involves its interaction with molecular targets, which may include enzymes, receptors, or other proteins. The difluoromethylidene group can play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)benzamide: This compound shares the piperidine ring but differs in the substituents attached to it.

    Difluoromethylated Piperidines: Compounds with similar difluoromethylidene groups but different overall structures.

Uniqueness

N-[2-[4-(difluoromethylidene)piperidin-1-yl]sulfonylethyl]ethanesulfonamide is unique due to the combination of the difluoromethylidene group and the sulfonylethyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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